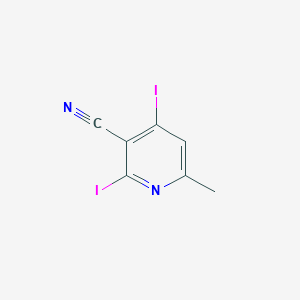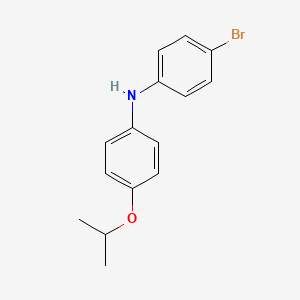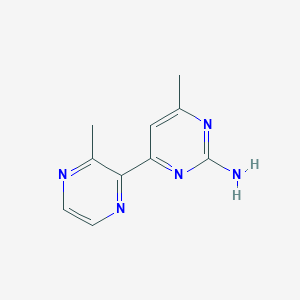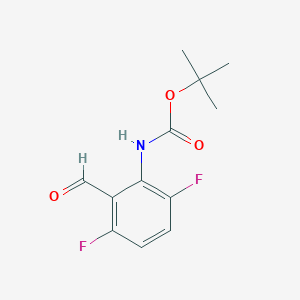
3-Ethoxy-N-hydroxypropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-N-hydroxypropanimidamide typically involves the reaction of 3-ethoxypropionitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in a mixture of ethanol and water at room temperature for 16 hours . The general method is as follows:
- Dissolve 3-ethoxypropionitrile in a mixture of ethanol and water.
- Add hydroxylamine hydrochloride and sodium hydroxide to the solution.
- Stir the reaction mixture at room temperature for 16 hours.
- Concentrate the reaction mixture under reduced pressure.
- Admix the residue with dichloromethane and filter.
- Concentrate the filtrate under reduced pressure to obtain the product .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxy-N-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Ethoxy-N-hydroxypropanimidamide has several applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-N-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound’s oxime group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
3-Ethoxypropionitrile: A precursor in the synthesis of 3-Ethoxy-N-hydroxypropanimidamide.
N-Hydroxypropanimidamide: A structurally similar compound with different substituents.
Ethoxyamine derivatives: Compounds with similar functional groups but different carbon chain lengths or substituents.
Uniqueness: this compound is unique due to its specific combination of an ethoxy group and an oxime group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C5H12N2O2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
3-ethoxy-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C5H12N2O2/c1-2-9-4-3-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7) |
Clave InChI |
PUUNZGQTFBFHIZ-UHFFFAOYSA-N |
SMILES isomérico |
CCOCC/C(=N/O)/N |
SMILES canónico |
CCOCCC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-6,7-diamine](/img/structure/B13102079.png)

![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
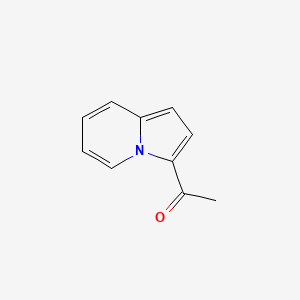
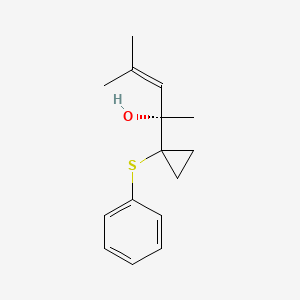
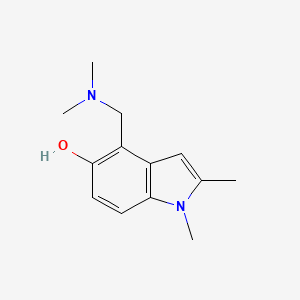
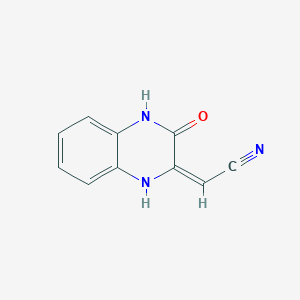
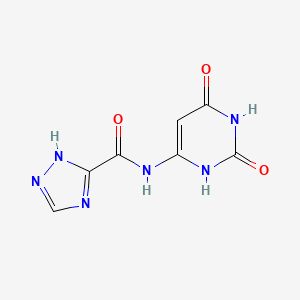
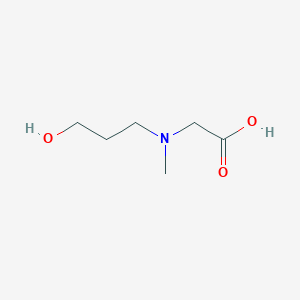
![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
